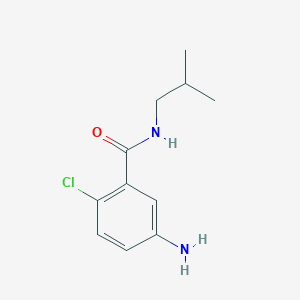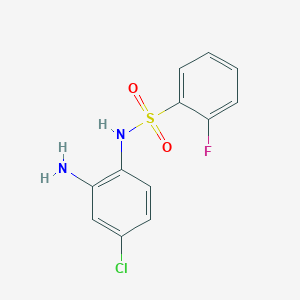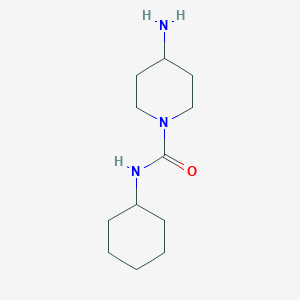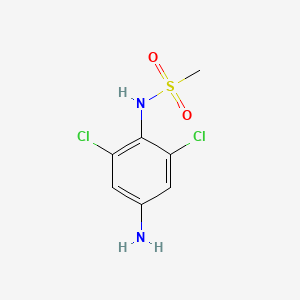![molecular formula C9H9ClFNO2 B3306400 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid CAS No. 926270-66-8](/img/structure/B3306400.png)
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid
Descripción general
Descripción
“2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid” is a chemical compound with the molecular formula C9H9ClFNO2 and a molecular weight of 217.62 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 2-chloro-6-fluorophenyl group attached to an acetic acid molecule via a methylamino linkage . The compound’s structure has been analyzed using X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 217.62 and a molecular formula of C9H9ClFNO2 . More specific properties such as boiling point, melting point, and solubility were not available in the retrieved information.Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
The compound can be used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Sandmeyer Reaction
The compound can also be used in the Sandmeyer reaction . This reaction is mainly used for the conversion of an aryl amine to an aryl halide in the presence of Cu (I) halide via formation of diazonium salt intermediate . This reaction can be processed with or without copper catalysts for the formation of C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .
Synthesis of Thrombin Inhibitors
The compound has been used in the synthesis of 2-(2-chloro-6-fluorophenyl)acetamides, which have potential applicability as thrombin inhibitors . Thrombin is a key enzyme in the coagulation cascade, and inhibitors of thrombin are useful in the treatment of thrombotic diseases .
Antiviral Agents
Indole derivatives of the compound have been prepared and reported as antiviral agents . These compounds can be used to inhibit the replication of various viruses, including influenza and HIV .
Chemical Structure and Properties
The compound has the formula C8H6ClFO2 and a molecular weight of 188.583 . It has a chlorine and a fluorine atom attached to the benzene ring, which can influence its reactivity and properties .
Pharmaceutical Applications
The compound can be used in the synthesis of a variety of pharmaceutically important scaffolds . Its unique structure and reactivity make it a valuable building block in the synthesis of complex molecules .
Mecanismo De Acción
Target of Action
The primary targets of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid are currently unknown. This compound is used in proteomics research applications
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s possible that it interacts with its targets through hydrogen bonding, electrostatic interactions, or π–π stacking .
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFNO2/c10-7-2-1-3-8(11)6(7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYXFXNWIPOFOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CNCC(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(aminomethyl)phenyl]-4-methylbenzamide](/img/structure/B3306346.png)
![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide](/img/structure/B3306349.png)







![[(3,4-Difluorophenyl)methyl][2-(dimethylamino)ethyl]amine](/img/structure/B3306403.png)

![6-Bromo-2-[2-(5-methylfuran-2-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B3306412.png)